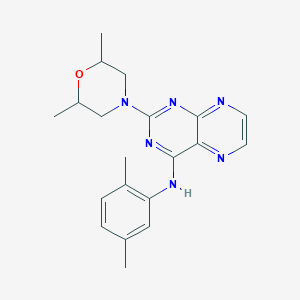
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pteridines, which are important heterocyclic compounds that have been extensively studied in the field of medicinal chemistry. The unique chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine makes it a promising candidate for the development of new drugs and therapies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine' involves the reaction of 2,6-dimethylmorpholine with 2,5-dimethylphenylamine to form the intermediate, which is then reacted with pteridine-4-amine to yield the final product.
Starting Materials
2,6-dimethylmorpholine, 2,5-dimethylphenylamine, pteridine-4-amine
Reaction
Step 1: 2,6-dimethylmorpholine is reacted with 2,5-dimethylphenylamine in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then reacted with pteridine-4-amine in the presence of a suitable solvent and a catalyst to yield the final product., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for the development of new cancer therapies.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine has significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death in cancer cells, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. Its anti-cancer properties make it an attractive option for cancer research. However, the limitations of using this compound in lab experiments include the complex synthesis process and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine. One potential direction is the further investigation of its anti-cancer properties and its potential use in the development of new cancer therapies. Another potential direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
The unique chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine has made it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential use in the development of new drugs and therapies. It has been shown to have significant anti-cancer properties, and research is ongoing to determine its efficacy in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-13(2)16(9-12)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSJKHJJORDTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

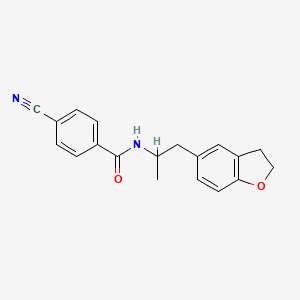
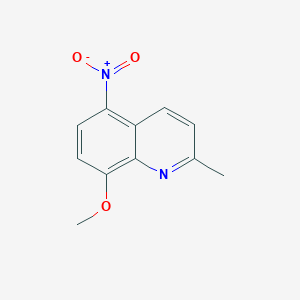
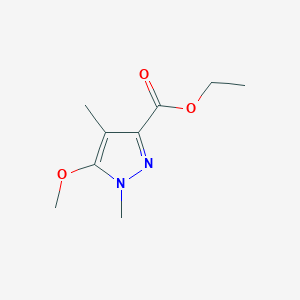
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
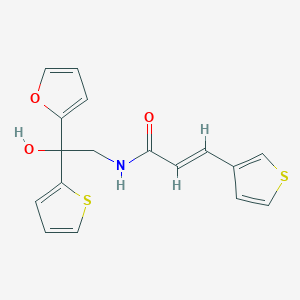
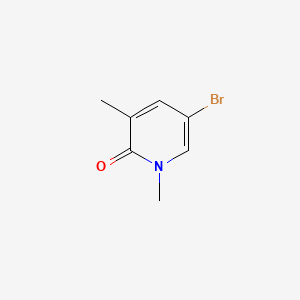
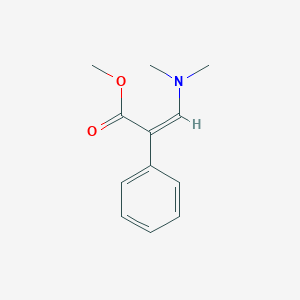
![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)
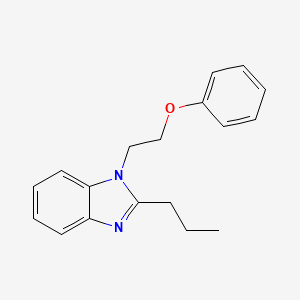
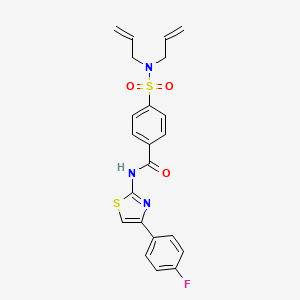
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
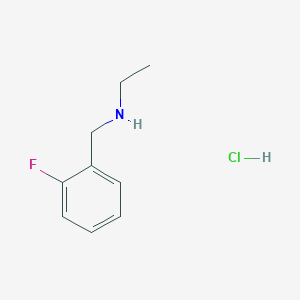
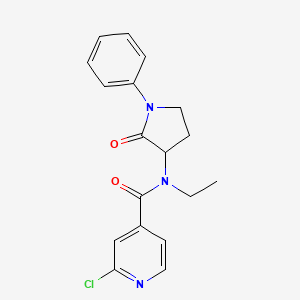
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)